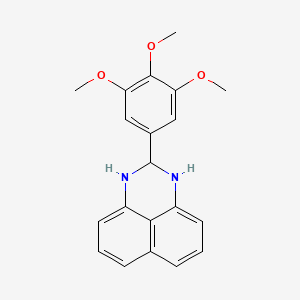
6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a hexyl chain, a phenyl-thiazole moiety, and an acetate group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Thiazole Ring: The chromen-2-one intermediate is then reacted with a thioamide and an α-haloketone to form the thiazole ring.
Hexyl Chain Addition: The hexyl chain can be introduced via alkylation reactions using hexyl halides.
Acetylation: Finally, the acetate group is introduced through acetylation using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl-thiazole moiety, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Pyridine, piperidine.
Major Products
Oxidation Products: Oxidized derivatives of the phenyl-thiazole moiety.
Reduction Products: Reduced forms of the carbonyl groups.
Substitution Products: Compounds with different functional groups replacing the acetate group.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound is being investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of anti-cancer and anti-infective agents.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate involves its interaction with specific molecular targets. The phenyl-thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The acetate group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-hexyl-2-oxo-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate: Similar structure but with a methyl group instead of a phenyl group.
6-hexyl-2-oxo-3-(4-phenyl-1,3-oxazol-2-yl)-2H-chromen-7-yl acetate: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
The uniqueness of 6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate lies in its combination of a phenyl-thiazole moiety with a chromen-2-one core and an acetate group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
302939-87-3 |
|---|---|
Formule moléculaire |
C26H25NO4S |
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
[6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)chromen-7-yl] acetate |
InChI |
InChI=1S/C26H25NO4S/c1-3-4-5-7-12-19-13-20-14-21(26(29)31-24(20)15-23(19)30-17(2)28)25-27-22(16-32-25)18-10-8-6-9-11-18/h6,8-11,13-16H,3-5,7,12H2,1-2H3 |
Clé InChI |
KZPVCPTVMAIORF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NC(=CS3)C4=CC=CC=C4)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-{[1-(Benzoylamino)-2,2,2-trichloroethyl]sulfanyl}-2,2,2-trichloroethyl)benzamide](/img/structure/B11703540.png)



![(2E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11703557.png)

![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11703573.png)
![methyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoate](/img/structure/B11703581.png)
![N-{(Z)-2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]ethenyl}benzamide](/img/structure/B11703586.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B11703589.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide](/img/structure/B11703592.png)


